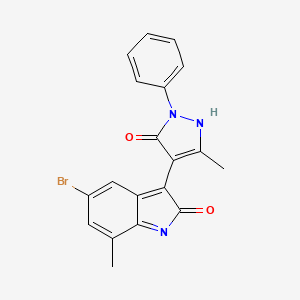![molecular formula C17H15ClN4O3S B3924806 N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B3924806.png)
N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
Übersicht
Beschreibung
N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea involves the inhibition of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various cellular processes. Additionally, this compound has been found to inhibit the activity of various kinases, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects, including:
1. Anti-cancer properties: This compound has been found to inhibit the growth of various cancer cell lines.
2. Anti-inflammatory properties: this compound has been found to inhibit the production of pro-inflammatory cytokines.
3. Anti-diabetic properties: This compound has been found to improve glucose tolerance and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been found to be highly potent, making it a valuable tool for researchers.
2. Wide range of effects: this compound has been found to possess a wide range of biochemical and physiological effects, making it useful for researchers in various fields.
Some of the limitations of this compound include:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Limited stability: this compound has limited stability, which can make it difficult to store and work with over long periods of time.
Zukünftige Richtungen
There are several future directions for research involving N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea. Some of these include:
1. Further study of the anti-cancer properties of this compound, including its potential use in cancer therapy.
2. Investigation of the potential use of this compound in the treatment of Alzheimer's disease.
3. Further study of the anti-diabetic properties of this compound, including its potential use in the treatment of diabetes.
4. Investigation of the potential use of this compound in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea has been used in various scientific research applications, including:
1. Cancer Research: This compound has been found to possess anti-cancer properties and has been studied for its potential use in cancer therapy.
2. Alzheimer's Disease Research: this compound has been found to inhibit the formation of beta-amyloid plaques, which are the hallmark of Alzheimer's disease.
3. Diabetes Research: This compound has been found to possess anti-diabetic properties and has been studied for its potential use in the treatment of diabetes.
Eigenschaften
IUPAC Name |
1-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-24-14-9-5-3-7-12(14)19-16(23)20-17-22-21-15(26-17)10-25-13-8-4-2-6-11(13)18/h2-9H,10H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZYRVBHKSNJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3924733.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B3924740.png)
![2-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-[(2-methylpyridin-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B3924744.png)

![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B3924755.png)
![N-(4-ethoxyphenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3924772.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)[4-(methylthio)phenyl]methanone](/img/structure/B3924780.png)

![7-acetyl-6-[5-(3-chloro-2-methylphenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3924788.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3924793.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924808.png)
![6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3924820.png)
![N-(2-fluorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3924822.png)
![N-(2-{ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)benzamide](/img/structure/B3924825.png)